Cas no 352227-51-1 (3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione)
3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione Chemical and Physical Properties
Names and Identifiers
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- 2H-1,5-Benzoxathiepin-3(4H)-one, 5,5-dioxide
- 3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione
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- MDL: MFCD30698808
- Inchi: 1S/C9H8O4S/c10-7-5-13-8-3-1-2-4-9(8)14(11,12)6-7/h1-4H,5-6H2
- InChI Key: OLIPZEDBWGPOOW-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2S(=O)(=O)CC(=O)C1
3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-331862-1.0g |
3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione |
352227-51-1 | 1.0g |
$0.0 | 2023-02-23 | ||
| Enamine | EN300-331862-1g |
3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione |
352227-51-1 | 1g |
$0.0 | 2023-09-04 |
3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3,4-dihydro-2H-1,5lambda6-benzoxathiepine-3,5,5-trione
Introduction to 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione (CAS No. 352227-51-1)
3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione, identified by its Chemical Abstracts Service (CAS) number 352227-51-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxathiepine class, a scaffold known for its potential biological activity and structural versatility. The presence of multiple oxygen and sulfur atoms in its core structure contributes to its unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The molecular framework of 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione features a fused ring system consisting of a benzene ring linked to an oxathiepine moiety. This particular arrangement imparts distinctive reactivity and binding characteristics that are of great interest to researchers. The compound’s trione functionality further enhances its potential as a bioactive molecule by introducing multiple sites for hydrogen bonding and electrostatic interactions with biological targets.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione has been studied for its potential role in modulating various biological pathways. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and neurological disorders. The benzoxathiepine core is particularly noted for its ability to interact with biological systems in novel ways, which could lead to the development of new therapeutic strategies.
One of the most compelling aspects of 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione is its structural flexibility. This allows chemists to modify various positions within the molecule to optimize its pharmacokinetic and pharmacodynamic properties. For instance, functionalization at the 3-position can enhance solubility and bioavailability, while alterations at the 5-position might improve binding affinity to specific targets. Such modifications are crucial for advancing a compound from a lead structure to a viable drug candidate.
The synthesis of 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent advances in catalytic methods have made it possible to streamline these syntheses considerably. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the benzoxathiepine core efficiently. Such innovations not only reduce production costs but also open up new avenues for structural diversification.
From a computational chemistry perspective,3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with potential biological targets at an atomic level. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound might bind to enzymes or receptors involved in disease pathways. This approach accelerates the drug discovery process by allowing virtual screening of thousands of compounds before experimental validation.
The pharmacological profile of 3,4-dihydro-2H-1,5λ6-benzoxathiepine-3,5,5-trione is still under active investigation. However, early findings indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, there is evidence suggesting that this compound could interact with ion channels or neurotransmitter receptors relevant to neurological disorders such as epilepsy or Parkinson’s disease. These preliminary results warrant further exploration in preclinical models.
In the context of drug development,3 ,4 -dihydro -2 H -1 , 5 λ 6 -benz ox ath ie pine - 3 , 5 , 5 -tr onee ( CAS No . 352227 -51 -1 ) represents an exciting example of how structural complexity can be leveraged to discover novel bioactive molecules . Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and exploring new therapeutic interventions . As research continues , this compound holds promise for contributing significantly to the treatment of various human diseases .
The future direction sfor research on 3 ,4 -dihydro -2 H -1 , 5 λ 6 -benz ox ath ie pine - 3 , 5 , 5 -tr onee ( CAS No . 352227 -51 -1 ) include sboth synthetic ex ploration an dbiological evaluation . New synthetic methodologies will be sought t o deve lope more efficient an d scalable routes f or pre paration . Simultaneously , intensive stu dies will be conducted t o uncover its mechanism s o f action an d identify potential therapeutic applications . Collaborative efforts between chemists an d biologists will be essential t o translate laboratory findings int o clinical benefits .
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